molecular formula C9H11BrO B3031796 1-(Bromomethyl)-3-methoxy-2-methylbenzene CAS No. 70264-73-2

1-(Bromomethyl)-3-methoxy-2-methylbenzene

Cat. No.: B3031796
CAS No.: 70264-73-2
M. Wt: 215.09 g/mol
InChI Key: DDMAAZGSYRZHPK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, featuring a bromomethyl group (-CH2Br), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-3-methoxy-2-methylbenzene typically involves the bromomethylation of 3-methoxy-2-methylbenzene. One common method includes the reaction of 3-methoxy-2-methylbenzene with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and minimizes the generation of toxic byproducts.

Industrial production methods may involve similar bromomethylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(Bromomethyl)-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-2-methylbenzaldehyde.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions for these reactions include hydrobromic acid, paraformaldehyde, acetic acid, and various nucleophiles and reducing agents .

Scientific Research Applications

1-(Bromomethyl)-3-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methoxy-2-methylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxy group can also participate in various reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

Similar compounds to 1-(Bromomethyl)-3-methoxy-2-methylbenzene include:

Compared to these compounds, this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications in organic synthesis and material science.

Properties

IUPAC Name

1-(bromomethyl)-3-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMAAZGSYRZHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527953
Record name 1-(Bromomethyl)-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70264-73-2
Record name 1-(Bromomethyl)-3-methoxy-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-methoxy-2-methylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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